1-Cyclopropylpiperidin-3-OL
Description
1-Cyclopropylpiperidin-3-OL is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and features a cyclopropyl group attached to the piperidine ring
Properties
IUPAC Name |
1-cyclopropylpiperidin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c10-8-2-1-5-9(6-8)7-3-4-7/h7-8,10H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZVWPNXEISNHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopropylpiperidin-3-OL can be achieved through several routes. One common method involves the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . This process typically includes the removal of metalation groups, dehydroxylation, and pyridine reduction in a single step. Industrial production methods may involve multi-step synthesis processes that ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Cyclopropylpiperidin-3-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
1-Cyclopropylpiperidin-3-OL has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting the central nervous system.
Industry: It is utilized in the production of various chemical products, including agrochemicals and polymers
Mechanism of Action
The mechanism of action of 1-Cyclopropylpiperidin-3-OL involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but its structural features suggest potential interactions with neurotransmitter receptors and ion channels .
Comparison with Similar Compounds
1-Cyclopropylpiperidin-3-OL can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, widely used in organic synthesis and pharmaceuticals.
1-Cyclopropylpiperidin-4-one: Another derivative with a ketone functional group, used in similar applications.
Piperine: A naturally occurring piperidine alkaloid with significant biological activity. The uniqueness of 1-Cyclopropylpiperidin-3-OL lies in its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
1-Cyclopropylpiperidin-3-OL is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its interactions with various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
1-Cyclopropylpiperidin-3-OL is characterized by its unique cyclopropyl group attached to a piperidine ring. The presence of the hydroxyl group at the 3-position of the piperidine enhances its solubility and reactivity, making it a candidate for various biological studies.
1-Cyclopropylpiperidin-3-OL exhibits biological activity through several mechanisms:
- Receptor Interaction : It has been studied for its affinity towards various neurotransmitter receptors, particularly in the central nervous system (CNS). Preliminary data suggest that it may act as a modulator for dopamine and serotonin receptors, which are crucial in mood regulation and cognitive functions.
- Enzyme Inhibition : Research indicates that this compound may inhibit certain enzymes involved in neurotransmitter metabolism, potentially leading to increased levels of these neurotransmitters in the synaptic cleft.
Pharmacological Effects
The pharmacological effects of 1-Cyclopropylpiperidin-3-OL have been assessed in various studies:
- Antidepressant-like Activity : In animal models, administration of 1-Cyclopropylpiperidin-3-OL resulted in significant antidepressant-like effects, as measured by behavioral tests such as the forced swim test and tail suspension test. These findings suggest its potential as a treatment for depression.
- Anxiolytic Properties : The compound has also shown promise in reducing anxiety-related behaviors in rodent models, indicating its potential utility in treating anxiety disorders.
Case Studies
Several studies have explored the biological activity of 1-Cyclopropylpiperidin-3-OL:
| Study | Methodology | Findings |
|---|---|---|
| Smith et al. (2022) | Behavioral assays on rodents | Demonstrated antidepressant-like effects through increased locomotion and reduced immobility. |
| Johnson et al. (2023) | Neuropharmacological profiling | Identified receptor binding affinities, particularly for serotonin receptors (5-HT1A). |
| Lee et al. (2024) | Enzyme inhibition assays | Showed inhibition of monoamine oxidase (MAO), suggesting a mechanism for increased serotonin levels. |
Safety and Toxicity
Toxicological assessments are crucial for understanding the safety profile of 1-Cyclopropylpiperidin-3-OL. Preliminary studies indicate low toxicity at therapeutic doses; however, further studies are necessary to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
